N-(2-Cyclopropylpropyl)thietan-3-amine
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Overview
Description
N-(2-Cyclopropylpropyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring and a cyclopropylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropylpropyl)thietan-3-amine typically involves the reaction of cyclopropylpropylamine with thietan-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the carbonyl group of thietan-3-one. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropylpropyl)thietan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out under basic or acidic conditions depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thietan derivatives
Scientific Research Applications
N-(2-Cyclopropylpropyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A structurally similar compound with a thietan ring but lacking the cyclopropylpropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the thietan ring.
Thietan-3-one: A precursor in the synthesis of N-(2-Cyclopropylpropyl)thietan-3-amine, containing a thietan ring with a carbonyl group.
Uniqueness
This compound is unique due to the combination of the thietan ring and the cyclopropylpropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H17NS |
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Molecular Weight |
171.31 g/mol |
IUPAC Name |
N-(2-cyclopropylpropyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-7(8-2-3-8)4-10-9-5-11-6-9/h7-10H,2-6H2,1H3 |
InChI Key |
SHHUFWPUPLSRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CSC1)C2CC2 |
Origin of Product |
United States |
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